molecular formula C6H13N B1330066 Hex-5-en-2-amine CAS No. 7380-76-9

Hex-5-en-2-amine

Cat. No. B1330066
CAS RN: 7380-76-9
M. Wt: 99.17 g/mol
InChI Key: PBEJOEYAKXHDJT-UHFFFAOYSA-N
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Description

Hex-5-en-2-amine is a nitrogen-containing compound with an alkene functionality and an amine group . It has a nitrogen atom attached to a carbon-carbon double bond .


Synthesis Analysis

The synthesis of hex-5-en-2-amine-related compounds involves various strategies, including the Michael addition reaction. For example, the addition of amines to vinyl sulfone-modified hex-5-enofuranosides is influenced by the stereoelectronic properties of substituents.


Molecular Structure Analysis

The molecular structure of hex-5-en-2-amine and related compounds can be significantly affected by the presence of different substituents and their positions on the carbon chain. For instance, the reactivity and selectivity of hex-1-ene- and hexane-1,3-sultones towards model nucleophiles can be traced back to the molecular structure and the electronic properties of the substituents.


Chemical Reactions Analysis

Hex-5-en-2-amine and its derivatives exhibit remarkable reactivity in various chemical reactions. For example, zirconium complexes of amine bis (phenolate) ligands show exceptional activity in the polymerization of hex-1-ene.


Physical And Chemical Properties Analysis

Hex-5-en-2-amine hydrochloride has a molecular weight of 135.64 . It is a powder at room temperature .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

Hex-5-en-2-amine and its derivatives play a significant role in catalysis and chemical synthesis. For instance, Rhodium-based complexes modified with amines, including hex-5-en-2-amine, have been utilized in the hydroformylation of hex-1-ene, a process that yields aldehydes with high efficiency (Trzeciak, 1990). Additionally, amine additions to vinyl sulfone modified carbohydrates have been explored to synthesize new classes of deoxyaminosugars, demonstrating the versatile application of amines in organic synthesis (Ravindran et al., 2000).

2. Polymerization Catalysts

Hex-5-en-2-amine derivatives have been used to develop novel zirconium complexes that exhibit remarkable reactivity in the polymerization of hex-1-ene. These complexes, featuring an extra donor arm, significantly enhance polymerization activity and yield high molecular weight poly(hex-1-ene) (Tshuva et al., 2000).

Safety And Hazards

Hex-5-en-2-amine hydrochloride has several hazard statements including H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions of Hex-5-en-2-amine could involve its use in the synthesis of complex molecules, pharmaceuticals, and functional materials . Its unique reactivity and the electron-rich nature of the nitrogen atom make it a valuable compound in these areas .

properties

IUPAC Name

hex-5-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-3-4-5-6(2)7/h3,6H,1,4-5,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJOEYAKXHDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994779
Record name Hex-5-en-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hex-5-en-2-amine

CAS RN

7380-76-9
Record name 5-Hexen-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7380-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentenylamine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-5-en-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
HN Nguyen, KC Hultzsch - European Journal of Organic …, 2019 - Wiley Online Library
… for methyl-, benzyl-, and phenyl-substituted substrates utilizing the cyclohexyldiphenylsilyl-substituted catalyst 2c with resolution factors reaching as high as 90(5) for hex-5-en-2-amine (…
GS Lemen - 2011 - deepblue.lib.umich.edu
… /carboamination process allows for the generation of benzofused 1-azabicyclo[3.3.0]octanes and benzofused 1azabicyclo[4.3.0]nonanes from 1-(2-bromophenyl)hex-5-en-2-amine and …
Number of citations: 0 deepblue.lib.umich.edu
AL Reznichenko, F Hampel… - Chemistry–A European …, 2009 - Wiley Online Library
The kinetic resolution of chiral aminoalkenes by hydroamination–cyclization was studied by using 3,3′‐bis(triarylsilyl)‐substituted binaphtholate rare‐earth‐metal complexes. The …
AR Healy, MI Vizcaino, JM Crawford… - Journal of the American …, 2016 - ACS Publications
… The synthesis of the common left-hand fragment began with N α -(tert-butoxycarbonyl)-d-asparagine, which was coupled with (S)-hex-5-en-2-amine (8; prepared in three steps, 96% …
Number of citations: 52 pubs.acs.org
P Das, S Ajay, AK Shaw - Synthesis, 2016 - thieme-connect.com
The synthesis of d-fagomine and its seven- and eight-membered higher-ring analogues from commercially available l-xylose is reported. The syntheses involve elaboration of a …
Number of citations: 11 www.thieme-connect.com
D Anastasiou, WR Jackson - Journal of organometallic chemistry, 1991 - Elsevier
… The following unsaturated amines were prepared by literature methods: hex-5-en2-amine (1… All reactions used rhodium(I1) acetate dimer, triphenylphosphine and hex-5-en-2-amine in …
Number of citations: 16 www.sciencedirect.com
M Rastätter, A Zulys, PW Roesky - Chemistry–A European …, 2007 - Wiley Online Library
… (8 a), 2,2-dimethylpent-4-en-1-amine9b (9 a), 2,2-diphenylpent-4-en-1-amine9i (10 a), 2-phenylpent-4-en-1-amine9b (11 a), 2,2-dimethylhex-5-en-1-amine9b (12 a), hex-5-en-2-amine…
J Pernerstorfer, M Schuster, S Blechert - Synthesis, 1999 - thieme-connect.com
A modular solid-phase synthesis of functionalized azacycles is described. The approach is based on a ring-closing metathesis to form heterocycles of different ring sizes. Furthermore, …
Number of citations: 23 www.thieme-connect.com
A Reznichenko - 2012 - search.proquest.com
The facile and atom-economic synthesis of amines via direct addition of an amine N–H or C–H moiety to an unactivated alkene belongs to the major challenges of organometallic …
Number of citations: 3 search.proquest.com
S Datta, MT Gamer, PW Roesky - Organometallics, 2008 - ACS Publications
Reaction of SrI 2 , EuI 2 (THF) 2 , and YbI 2 (THF) 2 with KN(SiMe 3 ) 2 and [{(iPr) 2 ATI}K] ((iPr) 2 ATI = N-isopropyl-2-(isopropylamino)troponiminate) led to monoaminotroponiminate …
Number of citations: 205 pubs.acs.org

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